Product packaging for 6,7-Dimethoxy-3,4-dihydroquinoline(Cat. No.:CAS No. 439095-32-6)

6,7-Dimethoxy-3,4-dihydroquinoline

Cat. No.: B1300995
CAS No.: 439095-32-6
M. Wt: 191.23 g/mol
InChI Key: HQQKWPCPZKVOKB-UHFFFAOYSA-N
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Description

Significance of Dihydroquinoline and Isoquinoline (B145761) Ring Systems in Organic and Medicinal Chemistry

The isoquinoline scaffold, a heterocyclic aromatic organic compound, is a structural isomer of quinoline (B57606). It consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. This core structure is of paramount importance in the fields of organic and medicinal chemistry. rsc.orgamerigoscientific.com Isoquinoline frameworks are considered "privileged structures" because they can bind to a wide variety of biological targets, leading to a broad range of pharmacological activities. nih.gov These activities include potential applications as anticancer, antimicrobial, anti-inflammatory, and neuropharmacological agents. nih.govnih.gov

The structural diversity of isoquinoline derivatives allows for extensive exploration in drug discovery and development. rsc.orgnih.gov Synthetic and medicinal chemists are continually developing new methods for constructing and functionalizing the isoquinoline skeleton to create novel bioactive compounds. nih.govresearchgate.net Dihydroisoquinolines, which are partially saturated versions of the isoquinoline ring, serve as crucial intermediates in the synthesis of more complex molecules, including numerous natural products and pharmaceuticals. researchgate.net The reactivity and stereochemistry of the dihydroisoquinoline system make it a versatile building block in organic synthesis.

Overview of 6,7-Dimethoxy Substitution within Heterocyclic Chemistry

The introduction of substituents onto a heterocyclic ring system can dramatically alter its physical, chemical, and biological properties. Within the realm of isoquinoline chemistry, the 6,7-dimethoxy substitution pattern is particularly noteworthy. These two methoxy (B1213986) groups are electron-donating, which increases the electron density of the benzene portion of the scaffold. This electronic modification influences the molecule's reactivity in various chemical reactions, including electrophilic aromatic substitution. uwindsor.caboyer-research.commsu.edu

The presence of methoxy groups at the C-6 and C-7 positions is a common feature in a large family of naturally occurring isoquinoline alkaloids, such as papaverine and its derivatives. This specific substitution pattern is often associated with significant biological activity. Research has shown that 6,7-dimethoxy-substituted heterocycles are key components in the synthesis of compounds with potential therapeutic applications. For instance, studies have investigated their role in developing multidrug resistance protein modulators and agents affecting muscle contractility. mdpi.comunifi.it The specific placement of these groups can guide molecular interactions with biological targets, making this substitution pattern a recurring theme in medicinal chemistry research. scispace.com

Scope of the Research Outline: Focus on 6,7-Dimethoxy-3,4-dihydroisoquinoline (B1294741), its Structural Isomers, and Key Derivatives in Contemporary Research

This article focuses specifically on the chemical compound 6,7-Dimethoxy-3,4-dihydroisoquinoline . This compound serves as a pivotal intermediate in the synthesis of various pharmaceutical agents. nbinno.comevitachem.com The discussion will delve into its chemical properties, synthesis, and reactions as a versatile precursor.

Furthermore, the scope includes an examination of its key derivatives and structural isomers that are subjects of contemporary research. This encompasses compounds where the core 6,7-dimethoxy-dihydroisoquinoline structure has been modified to explore new biological activities. An example of a closely related structural isomer is (-)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which has been synthesized diastereoselectively for research purposes. mdpi.com Derivatives such as 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline are also being investigated for their potential physiological effects. mdpi.comdntb.gov.ua By concentrating on this specific molecule and its close relatives, this review highlights its foundational role in the ongoing development of complex, biologically active compounds.

Key Properties of 6,7-Dimethoxy-3,4-dihydroisoquinoline

PropertyValue
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
CAS Number 3382-18-1
Appearance White to off-white crystalline powder
Melting Point 145-148°C

Source: PubChem, Ningbo Inno Pharmchem Co.,Ltd. nbinno.comnih.gov

Synthetic Approaches to 6,7-Dimethoxy-3,4-dihydroisoquinoline

The synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline often starts from 3,4-dimethoxyphenethylamine (B193588). A common industrial method involves a two-step process:

Formylation: The starting material is reacted with a formylating agent, such as ethyl formate, to produce an N-formyl intermediate. evitachem.comgoogle.com

Cyclization: The intermediate then undergoes an acid-catalyzed cyclization, known as the Bischler-Napieralski reaction, to form the dihydroisoquinoline ring. dntb.gov.ua

Recent advancements have focused on developing "one-pot" methods to improve efficiency, yield, and safety, making the process more suitable for industrial applications. google.com

Research on Derivatives

DerivativeFocus of Research
(-)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acidDiastereoselective synthesis and use as a chiral building block. mdpi.com
1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinolineInvestigation of effects on smooth muscle contractility. mdpi.com
6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline derivativesStructure-activity relationship studies as multidrug resistance modulators. unifi.it

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO2 B1300995 6,7-Dimethoxy-3,4-dihydroquinoline CAS No. 439095-32-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dimethoxy-3,4-dihydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-13-10-6-8-4-3-5-12-9(8)7-11(10)14-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQKWPCPZKVOKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCC=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801296870
Record name 3,4-Dihydro-6,7-dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801296870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439095-32-6
Record name 3,4-Dihydro-6,7-dimethoxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439095-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-6,7-dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801296870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Dihydroquinoline and Isoquinoline Core Structures

Strategies for the Construction of the 6,7-Dimethoxy-3,4-dihydroisoquinoline (B1294741) Scaffold

The 6,7-dimethoxy-3,4-dihydroisoquinoline core is a pivotal structural motif found in numerous biologically active compounds. Its synthesis has been the subject of extensive research, leading to the development of several efficient and innovative methods.

One-Pot Synthesis Approaches (e.g., from 3,4-Dimethoxyphenethylamine)

A highly efficient one-pot method for preparing 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride has been developed, starting from 3,4-dimethoxyphenethylamine (B193588). google.com This process simplifies the synthesis by avoiding the isolation of intermediates, thereby reducing material, labor, and equipment costs. google.com The reaction involves the initial formylation of 3,4-dimethoxyphenethylamine, followed by a reaction with a solution containing oxalyl chloride. google.com The cyclization step is then catalyzed by phosphotungstic acid. google.com After the reaction is complete, the product is obtained through cooling, crystallization, filtration, and drying. google.com This streamlined approach is reported to achieve a high purity of over 99.0% and a yield exceeding 75%, highlighting its potential for industrial application. google.com

Table 1: One-Pot Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline HCl

Parameter Details
Starting Material 3,4-Dimethoxyphenethylamine
Key Reagents Formylation reagent, Oxalyl chloride, Phosphotungstic acid
Process Type One-pot synthesis
Purity Achieved > 99.0%
Reported Yield > 75%

| Advantages | Simplified operation, reduced costs, high safety, less waste |

Data sourced from Google Patents. google.com

Bischler-Napieralski Cyclization and its Variants

The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines. organic-chemistry.orgwikipedia.org This reaction facilitates the intramolecular cyclization of β-arylethylamides, such as N-(2-phenylethyl)acyl amides, using dehydrating and acidic conditions. organic-chemistry.orgrsc.org Common reagents employed to promote this cyclization include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and zinc chloride (ZnCl₂). organic-chemistry.orgwikipedia.org

The mechanism is believed to proceed through a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring. wikipedia.orgslideshare.net The reaction requires an electron-rich aromatic ring for successful cyclization. organic-chemistry.org While this method is cost-effective, the use of catalysts like POCl₃ can sometimes lead to the formation of dark, oily byproducts. google.com Variations of the reaction have been developed to overcome such limitations and to handle different substrates. organic-chemistry.org For instance, for reactants that lack electron-donating groups on the benzene (B151609) ring, a combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is often most effective. wikipedia.org

Table 2: Key Aspects of the Bischler-Napieralski Reaction

Feature Description
Reaction Type Intramolecular electrophilic aromatic substitution
Precursor β-arylethylamides or β-arylethylcarbamates
Common Reagents POCl₃, P₂O₅, ZnCl₂
Key Intermediate Nitrilium ion

| Application | Synthesis of 3,4-dihydroisoquinolines |

Data sourced from Organic Chemistry Portal, Wikipedia, and RSC Publishing. organic-chemistry.orgwikipedia.orgrsc.org

Modified Formylation-Cyclization Pathways

Modifications to the classical two-step process of formylation followed by cyclization offer alternative routes to 6,7-dimethoxy-3,4-dihydroisoquinoline. One such pathway involves heating N-formyl-2-(3,4-dimethoxyphenyl)-ethylamine with polyphosphoric acid to about 140°C. prepchem.com This strong acid acts as both the catalyst and dehydrating agent to effect the cyclization, yielding the desired dihydroisoquinoline after an alkaline workup and extraction. prepchem.com

Another modified pathway is integrated into the one-pot synthesis described previously. google.com In this method, 3,4-dimethoxyphenethylamine is first formylated. Instead of a traditional Bischler-Napieralski reagent, the intermediate is then treated with oxalyl chloride, followed by catalytic ring closure using phosphotungstic acid. google.com This approach circumvents the harsh conditions and reagent-related side products of some traditional methods. google.com

Stereoselective Synthesis Methodologies (e.g., Asymmetric Hydrogenation)

The creation of chiral centers in the isoquinoline (B145761) core is of great importance, and stereoselective synthesis methodologies are critical for producing enantiomerically pure compounds.

Asymmetric Hydrogenation: A prominent method for achieving stereoselectivity is the asymmetric hydrogenation of prochiral 1-aryl-3,4-dihydroisoquinolines. mdpi.com This technique uses chiral metal catalysts to deliver hydrogen across the C=N double bond with high facial selectivity. Iridium complexes featuring various chiral phosphorus-based ligands have proven effective. mdpi.com For instance, catalysts derived from ligands like tetraMe-BITIOP and Diophep have shown high efficacy in the asymmetric hydrogenation of 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline, affording the corresponding chiral tetrahydroisoquinolines with excellent enantiomeric excess (e.e.). mdpi.com The reaction is typically performed under hydrogen pressure using a catalytic amount of the iridium complex. mdpi.comacsgcipr.org

Diastereoselective Approaches: Another strategy involves the use of chiral auxiliaries. Chiral acid chlorides can be reacted with 6,7-dimethoxy-3,4-dihydroisoquinoline to form diastereomeric Reissert compounds. acs.orgnih.gov These diastereomers can, in some cases, be separated and then further manipulated to yield chiral products. nih.gov Additionally, the combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization has been used for the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a related structure. mdpi.com This approach relies on a chiral amine component to direct the stereochemical outcome of the synthesis. mdpi.com

Table 3: Comparison of Stereoselective Methods

Method Description Key Features
Asymmetric Hydrogenation Catalytic reduction of a prochiral imine using a chiral catalyst. mdpi.comacs.org High enantioselectivity (up to 94% e.e. reported for some substrates); uses Ir or Rh catalysts with chiral ligands. mdpi.com
Reissert Compounds Reaction with a chiral acid chloride to form separable diastereomers. acs.orgnih.gov Diastereoselectivity depends on the chiral auxiliary used; allows for the introduction of a substituent at the C1 position. nih.gov

| Petasis/Pomeranz-Fritsch-Bobbitt | Multi-step sequence using a chiral amine to induce diastereoselectivity. mdpi.com | Leads to chiral amino acid derivatives of the tetrahydroisoquinoline core. mdpi.com |

Data sourced from MDPI, ACS Publications, and PubMed. mdpi.comacs.orgnih.govmdpi.comacs.org

Synthesis of Substituted Quinoline (B57606) and Dihydroquinoline Derivatives with Dimethoxy Moieties

The synthesis of quinoline rings bearing the 6,7-dimethoxy substitution pattern is crucial for accessing various important intermediates, including those used in medicinal chemistry.

Approaches to 4-Chloro-6,7-dimethoxyquinoline-3-carbonitrile

The synthesis of 4-chloro-6,7-dimethoxyquinoline-3-carbonitrile involves the construction of the quinoline core followed by functional group manipulations. A general and effective method for introducing the 4-chloro substituent is through the treatment of a corresponding 4-hydroxy (or 4-oxo) quinoline precursor with a chlorinating agent. google.comgoogle.com

A plausible synthetic route can be outlined as follows:

Ring Construction: The quinoline ring system can be built from a suitable aniline (B41778) precursor. For instance, a route starting from 3,4-dimethoxyacetophenone can be employed. This involves nitration to introduce a nitro group ortho to an acetyl group, followed by condensation with an appropriate C1 synthon like N,N-dimethylformamide dimethyl acetal. google.com

Cyclization: The resulting intermediate undergoes reductive cyclization. Hydrogenation, often using a catalyst like Raney Nickel, reduces the nitro group to an amine, which then spontaneously cyclizes onto the enone system to form the 4-hydroxy-6,7-dimethoxyquinoline ring. google.com The introduction of the 3-carbonitrile group would typically be planned to be present on the precursors before cyclization.

Chlorination: The final key step is the conversion of the 4-hydroxyquinoline (B1666331) intermediate to the 4-chloroquinoline. This is commonly achieved by heating the 4-hydroxyquinoline with a strong chlorinating agent such as phosphorus oxychloride (POCl₃), sometimes in the presence of a solvent. google.comgoogle.com This reaction effectively replaces the hydroxyl group with a chlorine atom, yielding the target 4-chloro-6,7-dimethoxyquinoline-3-carbonitrile. google.comchemicalbook.com This chloro-derivative serves as a versatile intermediate for further reactions, such as nucleophilic aromatic substitutions at the 4-position. nih.gov

Table 4: List of Compounds

Compound Name
6,7-Dimethoxy-3,4-dihydroisoquinoline
6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride
3,4-Dimethoxyphenethylamine
N-formyl-2-(3,4-dimethoxy-phenyl)-ethylamine
6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline
(–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
4-Chloro-6,7-dimethoxyquinoline-3-carbonitrile
4-hydroxy-6,7-dimethoxyquinoline
3,4-dimethoxyacetophenone
2-nitro-4,5-dimethoxyacetophenone
1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one
Phosphorus oxychloride
Phosphorus pentoxide
Polyphosphoric acid
Oxalyl chloride

Synthesis of Lactone 1,4-Dihydroquinoline (B1252258) Derivatives

A series of lactone-fused 1,4-dihydroquinoline derivatives has been efficiently synthesized and characterized. researchgate.net These compounds were subsequently evaluated for their in vitro antibacterial activity against several bacterial strains, including Porphyromonas gingivalis, Prevotella nigrescens, Streptococcus mitis, and Streptococcus sanguinis, as well as against various Mycobacterium species. researchgate.net

The research highlighted that the synthesized compounds demonstrated notable activity, particularly against Gram-negative bacteria. researchgate.net Structure-activity relationship (SAR) studies indicated that the presence of a nitro group on the benzylic ring, combined with a methylenedioxy group on the dihydroquinoline ring, enhanced the antibacterial properties of the derivatives. researchgate.net For instance, compound 4bi was identified as the most potent agent against the three tested Mycobacterium strains. researchgate.net Several other derivatives, including 4ba , 4bb , 4bg , 4bn , 4ch , and 4ci , displayed significant antibacterial activity against P. gingivalis. researchgate.net

The synthesis is achieved through a one-pot, three-component reaction, which is recognized for its efficiency compared to traditional methods. researchgate.net This approach involves the condensation of an arylamine, an aldehyde, and a cyclic β-keto lactone (tetronic acid), often facilitated by a catalyst in a suitable solvent system. researchgate.net Multicomponent reactions (MCRs) of this nature are advantageous as they reduce waste, save energy and time, and often lead to higher yields and selectivity. researchgate.net

Table 1: Antibacterial Activity of Selected Lactone 1,4-Dihydroquinoline Derivatives

Compound Key Structural Features Noted Antibacterial Activity
4bi Nitro group on benzylic ring, methylenedioxy on dihydroquinoline Most active against three Mycobacterium strains. researchgate.net
4ba - Moderate activity against P. gingivalis. researchgate.net
4bb - Moderate activity against P. gingivalis. researchgate.net
4bg - Moderate activity against P. gingivalis. researchgate.net
4bn - Moderate activity against P. gingivalis. researchgate.net
4ch - Moderate activity against P. gingivalis. researchgate.net

| 4ci | - | Moderate activity against P. gingivalis. researchgate.net |

This table is generated based on findings reported in the source material. Specific structural details beyond what is mentioned are not included.

Synthesis of 3,4-Diaryl-5,7-dimethoxy-tetrahydroquinolines

A robust synthetic route has been developed for a series of 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines. nih.govnih.gov These compounds are recognized as key structures in various natural products with diverse pharmacological applications. nih.govnih.gov The synthesis commences with the reaction of 3-aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones with various Grignard reagents. nih.gov This step is followed by the dehydration of the resulting intermediate phenolic compounds. nih.gov

The final step to achieve the desired tetrahydroquinoline moiety involves subsequent reduction and deprotection. nih.gov This multi-step process has been shown to produce the target compounds in good yields. nih.gov Further investigation into the demethylation of these dimethoxy-substituted tetrahydroquinolines was also performed to generate the corresponding hydroxyl analogues. nih.gov

Table 2: Overview of the Synthesis of 3,4-Diaryl-5,7-dimethoxy-tetrahydroquinolines

Step Reaction Reagents/Conditions Outcome
1 Grignard Reaction 3-aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones, Grignard reagents Formation of intermediate phenolic compounds. nih.gov
2 Dehydration Acid catalysis Formation of 3,4-diaryl-5,7-dimethoxy-1,2-dihydroquinolines. nih.gov
3 Reduction 10% Palladium on charcoal, Hydrogenation Saturation of the heterocyclic ring to yield tetrahydroquinolines. nih.gov

This table summarizes the general synthetic sequence described in the referenced literature.

Enantioselective Organocatalytic Methods for Dihydroquinoline Synthesis

The development of enantioselective methods for synthesizing dihydroquinolines is a significant area of research, driven by the demand for chirally pure pharmaceutical agents. Organocatalysis has emerged as a powerful tool in this field. nih.gov Specifically, an enantioselective route for the four-component Hantzsch reaction has been developed to produce polyhydroquinolines with good yields and excellent enantiomeric excesses (ee's). nih.govnih.gov

This method utilizes a BINOL-derived phosphoric acid as a chiral organocatalyst. nih.gov The reaction proceeds under relatively mild conditions and is effective for a range of aromatic aldehydes, leading to the formation of 4-aryl functionalized polyhydroquinolines. nih.gov The Hantzsch reaction, a classic multicomponent reaction, traditionally required harsh conditions, making asymmetric catalysis challenging. nih.gov This organocatalytic approach represents a significant advancement, providing access to enantio-enriched dihydropyridines and related heterocycles that are valuable in medicinal chemistry and as reagents for enantioselective reductions. nih.gov

While early attempts at asymmetric Hantzsch reactions showed modest selectivity, the use of chiral phosphoric acids has proven highly effective. nih.gov This strategy avoids the need for chiral auxiliaries attached to the reactants, thus preserving the atom economy and versatility of the four-component reaction. nih.gov

Table 3: Enantioselective Hantzsch Synthesis of Polyhydroquinolines

Feature Description
Reaction Type Four-component Hantzsch reaction. nih.govnih.gov
Catalyst BINOL-derived phosphoric acid. nih.gov
Key Advantage Provides enantioselective synthesis of six-membered heterocycles. nih.govnih.gov
Conditions Relatively mild, allowing for a broad substrate scope. nih.gov
Products Polyhydroquinolines, including 4-aryl functionalized derivatives. nih.gov

| Outcome | Good yields and excellent enantiomeric excesses (ee's). nih.gov |

This table outlines the key aspects of the enantioselective organocatalytic Hantzsch synthesis as reported in the literature.

Chemical Reactivity and Derivatization of 6,7 Dimethoxy 3,4 Dihydroquinoline and Its Analogues

Electrophilic and Nucleophilic Substitution Reactions

The electron-donating methoxy (B1213986) groups on the aromatic ring of 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) activate it towards electrophilic substitution. However, the reactivity of the imine bond often dominates.

In reactions with o-quinone methides, C-alkylation occurs, leading to the formation of hydroxybenzyl derivatives. This reaction provides a general method for synthesizing β-phenylethyl-1,2,3,4-tetrahydroisoquinolines. Specifically, when 6,7-dimethoxy-3,4-dihydroisoquinoline is condensed with 1-dimethylaminomethyl-2-naphthols, heterocyclization products are formed. osi.lv In contrast, reactions with o-hydroxybenzyl alcohols result in a Michael aza-type reaction, yielding 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]phenols. osi.lv

The enamine form of 6,7-dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile readily undergoes reactions with various electrophiles. pleiades.online For instance, it reacts with acyl iso(thio)cyanates to produce 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines in high yields. pleiades.online

Oxidation and Reduction Transformations

The dihydroisoquinoline ring system can undergo both oxidation and reduction. The imine bond is susceptible to reduction to the corresponding amine, typically using reducing agents like sodium borohydride, to form 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971).

Conversely, the nitrogen atom can be oxidized. For example, the formation of 6,7-dimethoxy-3,4-dihydroisoquinoline N-oxide can be achieved, which is a key intermediate for 1,3-dipolar cycloaddition reactions. researchgate.net

Cycloaddition Reactions and Dipolarophile Interactions

6,7-Dimethoxy-3,4-dihydroisoquinoline and its derivatives are versatile partners in cycloaddition reactions. researchgate.net The N-oxide derivative, for instance, acts as a 1,3-dipole and reacts with dipolarophiles like diketene. This particular reaction leads to a novel consecutive rearrangement to form hexahydropyrrolo[2,1-a]isoquinolines. researchgate.net The mechanism is supported by the reaction of the N-oxide with allene, which yields 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(2-oxopropylidene)isoquinoline. researchgate.net

Furthermore, 6,7-dimethoxy-3,4-dihydroisoquinoline can participate as a heterodienophile in [4+2] cycloaddition reactions. When reacted with o-quinone methides generated from Mannich bases, it leads to the formation of naphthoxazino-isoquinoline derivatives. researchgate.net It has also been observed to undergo cycloaddition with 2,4,6-triphenylpyrylium (B3243816) salts, representing a rare example of cycloaddition to the 2 and 5 positions of the pyrylium (B1242799) ring. rsc.org

The enamine tautomer of 1-cyanomethyl-6,7-dimethoxydihydroisoquinoline reacts with acrylonitrile (B1666552) to form a 1,2-fused iminopyridinoisoquinoline. pleiades.online This product can be further hydrolyzed to the corresponding pyridine (B92270) derivative. pleiades.online

Reissert Compound Formation and Subsequent Reactions

6,7-Dimethoxy-3,4-dihydroisoquinoline readily forms Reissert compounds upon reaction with an acid chloride and a cyanide source, such as trimethylsilyl (B98337) cyanide. nih.govclockss.org These reactions can be catalyzed by aluminum chloride. clockss.org The use of chiral acid chlorides can lead to the formation of diastereomeric Reissert compounds. nih.gov For example, reaction with chiral acid chlorides has produced diastereomeric 2-acyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinaldonitriles with varying degrees of diastereoselectivity. nih.gov

The anions of these Reissert compounds can then react with various electrophiles, such as aldehydes and alkyl halides. nih.gov However, these subsequent reactions often proceed with only modest selectivity. nih.gov This suggests that the Reissert anions may exist as either planar or rapidly inverting tetrahedral structures. nih.gov Hydrolysis of the resulting products can lead to valuable chiral building blocks, such as enantiomerically enriched 1-isoquinolyl carbinols. nih.gov

Functional Group Interconversions and Side Chain Modifications

The functional groups of 6,7-dimethoxy-3,4-dihydroisoquinoline and its derivatives can be readily modified. For example, the enamine form of 6,7-dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile reacts with primary amines in the presence of formaldehyde (B43269) to yield 1,2-fused N-substituted tetrahydropyrimidinoisoquinolines. pleiades.online The yields of these reactions are dependent on the basicity and steric hindrance of the amine. pleiades.online

This versatile enamine also reacts with p-benzoquinone, oxalyl chloride, and β-nitrostyrene to form fused 5-hydroxyindolo-, dioxopyrrolo-, and pyrroloisoquinolines, respectively. pleiades.online The amidine group of the 1,2-fused iminopyridinoisoquinoline, formed from the reaction with acrylonitrile, can further react with aroyl chlorides and arylsulfonyl chlorides. pleiades.online

A significant application of functional group interconversion is seen in the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. mdpi.com This synthesis utilizes a Petasis reaction followed by a Pomeranz–Fritsch–Bobbitt cyclization sequence, where a diastereomeric morpholinone derivative is a key intermediate. mdpi.com

Table of Reaction Products

Reactant(s) Reagent(s) Product Type Ref.
6,7-Dimethoxy-3,4-dihydroisoquinoline, o-Quinone Methides - Hydroxybenzyl derivatives researchgate.net
6,7-Dimethoxy-3,4-dihydroisoquinoline, 1-Dimethylaminomethyl-2-naphthols - Naphthoxazino-isoquinolines osi.lv
6,7-Dimethoxy-3,4-dihydroisoquinoline, o-Hydroxybenzyl alcohols - 2-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]phenols osi.lv
6,7-Dimethoxy-3,4-dihydroisoquinoline N-oxide, Diketene - Hexahydropyrrolo[2,1-a]isoquinolines researchgate.net
6,7-Dimethoxy-3,4-dihydroisoquinoline N-oxide, Allene - 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(2-oxopropylidene)isoquinoline researchgate.net
6,7-Dimethoxy-3,4-dihydroisoquinoline, 2,4,6-Triphenylpyrylium salts - Cycloadduct rsc.org
6,7-Dimethoxy-3,4-dihydroisoquinoline, Acid chloride, Trimethylsilyl cyanide Aluminum chloride Reissert Compound clockss.org
1-Cyanomethyl-6,7-dimethoxydihydroisoquinoline, Acrylonitrile - 1,2-Fused iminopyridinoisoquinoline pleiades.online

Applications in Organic Synthesis As Precursors and Building Blocks

Precursor for Quinolinone Derivatives

While direct oxidation of 6,7-Dimethoxy-3,4-dihydroisoquinoline (B1294741) to a simple isoquinolinone is one potential transformation, its primary utility lies in its role as a foundational element for constructing more complex molecules containing the quinolinone or related heterocyclic cores. Synthetic chemists leverage the reactivity of the dihydroisoquinoline ring system to build fused and substituted derivatives. For instance, the related scaffold, 3-aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones, serves as a starting point for synthesizing 3,4-diaryl-1,2,3,4-tetrahydroquinolines. nih.gov This relationship highlights the synthetic accessibility between dihydroquinolinone structures and their reduced or further elaborated counterparts.

Furthermore, synthetic strategies often involve the preparation of dihydrocarbostyrils (dihydroquinolin-2-ones) as key intermediates. These are then used to construct more elaborate systems like dibenzo[a,f]quinolizinium salts, which have been investigated for their biological activities. clockss.org The synthesis of these dihydrocarbostyrils can be achieved through methods like intramolecular aryl amidation reactions, establishing a pathway where dihydroquinoline-like structures are central to accessing the quinolinone core within a larger molecular framework. clockss.org

Intermediate in the Synthesis of Complex Heterocyclic Systems

6,7-Dimethoxy-3,4-dihydroisoquinoline is a versatile intermediate for the synthesis of diverse and complex heterocyclic systems through various reaction pathways. Its imine functionality allows it to participate in cycloaddition and condensation reactions, leading to the formation of novel polycyclic structures.

One notable application is its reaction with o-quinone methides. When 6,7-Dimethoxy-3,4-dihydroisoquinoline is condensed with 1-dimethylaminomethyl-2-naphthols, it generates o-quinone methides in situ, which then undergo a [4+2] cycloaddition reaction. This process yields complex fused heterocyclic products, specifically 9,10-dimethoxy-12,13-dihydro-7aH,15H-naphtho[1',2':5,6] researchgate.netgoogle.comoxazino[2,3-a]isoquinolines. In contrast, its reaction with o-hydroxybenzyl alcohols results in products of a Michael aza-type reaction.

The reactivity of this dihydroisoquinoline is also demonstrated in its interactions with electron-deficient olefins. These reactions can lead to the generation of 1,3- and 1,4-dipoles, which then undergo cycloaddition with various alkene dipolarophiles. These processes afford highly substituted cycloadducts with significant regio- and stereoselectivity, showcasing the utility of 6,7-Dimethoxy-3,4-dihydroisoquinoline as a building block for intricate molecular architectures.

Role in Natural Product Synthesis

The 6,7-dimethoxy-substituted isoquinoline (B145761) core is a prominent feature in numerous alkaloids and other natural products, making 6,7-Dimethoxy-3,4-dihydroisoquinoline a critical starting material and intermediate in their synthesis. mdpi.com Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971), which are directly accessible from the dihydro- form via reduction, are closely related to a class of simple isoquinoline alkaloids. mdpi.comchemicalpapers.com

A significant example of its application is in the synthesis of the drug Tetrabenazine, which is used to treat movement disorders. The compound 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride serves as a key intermediate in the manufacturing process of Tetrabenazine. google.com This underscores the industrial relevance of this chemical in producing complex pharmaceutical agents that are structurally related to natural alkaloids.

Furthermore, synthetic approaches like the Pomeranz–Fritsch–Bobbitt reaction are employed to construct the tetrahydroisoquinoline core for natural product synthesis. mdpi.com Research in this area has led to the synthesis of molecules like (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a compound related to simple isoquinoline alkaloids. mdpi.com These synthetic endeavors highlight the strategic importance of the 6,7-dimethoxyisoquinoline (B95607) framework in accessing biologically active natural product derivatives. mdpi.com

Utility in Innovative Drug Design and Synthetic Strategies

The 6,7-dimethoxy-dihydroisoquinoline scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the design of novel therapeutic agents due to its favorable interactions with various biological targets. mdpi.com Its derivatives have been extensively explored for a range of pharmacological activities.

Anticancer Agents: Researchers have designed and synthesized novel derivatives as potent anticancer agents. One strategy involves creating hybrids of the tetrahydroisoquinoline (THIQ) scaffold with other pharmacophores to develop inhibitors of P-glycoprotein (P-gp). researchgate.net P-gp is a transporter protein that causes multidrug resistance (MDR) in cancer cells. Novel quinazoline-THIQ hybrid compounds have shown the ability to reverse P-gp-mediated MDR at nanomolar concentrations. researchgate.net For example, one such inhibitor, compound 12k , demonstrated high potency in reversing doxorubicin (B1662922) resistance in K562/A02 cancer cells. researchgate.net Similarly, a series of 6,7-dimethoxy-4-anilinoquinolines were identified as potent inhibitors of the c-Met tyrosine kinase, a key player in cancer development. Compound 12n from this series showed significant inhibitory activity against c-Met and excellent anticancer effects against various cancer cell lines. nih.gov Dihydroquinoline derivatives have also been investigated more broadly as potential anticancer agents, with studies showing their efficacy against cell lines like mouse melanoma (B16F10) and metastatic breast adenocarcinoma (MDA-MB-231). researchgate.net

Anti-HIV Agents: The tetrahydroisoquinoline (THIQ) core, derived from 6,7-Dimethoxy-3,4-dihydroisoquinoline, is central to the development of novel anti-HIV agents. Scientists have designed and synthesized two series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogues as inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. nih.gov Several of these compounds exhibited promising inhibition of the HIV-1 RT enzyme in vitro. nih.gov

Antibacterial Agents: The isoquinoline scaffold has also been exploited to develop new antibacterial agents. 3-Phenyl substituted 6,7-dimethoxyisoquinoline derivatives have been synthesized and evaluated for their activity against pathogenic bacteria, including multidrug-resistant strains like methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (VRE). nih.gov

The table below summarizes the biological activity of selected derivatives.

Compound ClassTargetSpecific Compound ExampleActivityReference
Quinazoline-THIQ HybridsP-glycoprotein (MDR)12k EC50 = 57.9 nM (in K562/A02 cells) researchgate.net
6,7-Dimethoxy-4-anilinoquinolinesc-Met Kinase12n IC50 = 0.030 µM nih.gov
Tetrahydroisoquinoline AnaloguesHIV-1 Reverse Transcriptase8h 74.82% inhibition at 100 µM nih.gov
Tetrahydroisoquinoline AnaloguesHIV-1 Reverse Transcriptase8l 72.58% inhibition at 100 µM nih.gov
3-Phenyl-isoquinolinesAntibacterial (MRSA, VRE)-Active against resistant strains nih.gov

Biological Activities and Structure Activity Relationship Sar Studies of Dimethoxy Dihydro Heterocycles

Cardiotonic Effects and Elucidation of Mechanisms of Action (Predominantly on 6,7-Dimethoxy-3-cyano-3,4-dihydrocarbostyril)

The quest for effective and safe cardiotonic agents to manage heart failure has led to the investigation of various chemical scaffolds. One such compound that has been the subject of study is 6,7-Dimethoxy-3-cyano-3,4-dihydrocarbostyril, a derivative of 2-quinolinone.

Positive Inotropic Effects in Animal Models

In vitro studies have revealed that 6,7-Dimethoxy-3-cyano-3,4-dihydrocarbostyril exhibits potent positive inotropic effects, meaning it enhances the contractility of the heart muscle. nih.gov This effect was observed in guinea pig atrial preparations without a corresponding change in heart rate. nih.gov However, the efficacy of this compound appears to be species-dependent. While effective in guinea pig preparations, it showed scarce efficacy in dog and cat papillary muscle and guinea pig ventricular muscle when compared to the known cardiotonic agent milrinone (B1677136). nih.gov Crucially, the compound did not produce cardiotonic effects in human ventricular muscle preparations, which has tempered enthusiasm for its further development as a clinical candidate. nih.gov

Investigations into Non-Conventional Mechanistic Pathways

A significant aspect of the research into 6,7-Dimethoxy-3-cyano-3,4-dihydrocarbostyril is its unique mechanism of action. nih.gov Unlike many other cardiotonic agents that function through phosphodiesterase (PDE) inhibition, modulation of sodium (Na+) or calcium (Ca++) channels, or interaction with adenosine (B11128) receptors, this compound appears to operate via a distinct pathway. nih.gov

Positive inotropes typically work by increasing the intracellular concentration of calcium, which in turn enhances the force of muscle contraction. msdvetmanual.com Common mechanisms to achieve this include stimulating adenylate cyclase to produce more cyclic adenosine monophosphate (cAMP) or inhibiting phosphodiesterases to reduce cAMP breakdown. msdvetmanual.com However, extensive experiments have excluded these conventional mechanisms for 6,7-Dimethoxy-3-cyano-3,4-dihydrocarbostyril. nih.gov The compound's mode of action remains unexplained, suggesting it may interact with novel molecular targets within the cardiac muscle. nih.gov This distinction from established cardiotonic agents like milrinone and vesnarinone, despite structural similarities, highlights the compound's novelty from a pharmacological perspective. nih.gov

Neuropharmacological Applications (Primarily for 6,7-Dimethoxy-3,4-dihydroisoquinoline (B1294741) Derivatives)

Derivatives of 6,7-Dimethoxy-3,4-dihydroisoquinoline have garnered considerable attention for their diverse neuropharmacological activities. chemimpex.commdpi.com These compounds serve as valuable scaffolds in the development of agents targeting various components of the central and peripheral nervous systems. chemimpex.commdpi.com

Modulation of Neurotransmitter Systems

Research has shown that 6,7-Dimethoxy-3,4-dihydroisoquinoline and its derivatives can modulate neurotransmitter systems, which is a key area of interest for treating neurological disorders. chemimpex.com These compounds have been investigated for their potential to interact with various receptors and signaling pathways in the brain. chemimpex.comnih.gov For instance, certain derivatives have been synthesized and evaluated as sigma-2 receptor ligands, which are overexpressed in many types of cancer cells and are a target for both tumor imaging and therapy. nih.gov Some of these derivatives have demonstrated high affinity and selectivity for the sigma-2 receptor. nih.govnih.gov

Effects on Muscle Contractility and Receptor Modulation

The influence of 6,7-Dimethoxy-3,4-dihydroisoquinoline derivatives extends to the regulation of muscle contractility. A synthesized derivative, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ), was found to reduce the strength of Ca2+-dependent contractions in smooth muscle preparations. mdpi.comnih.gov This effect is thought to be mediated through the modulation of muscarinic acetylcholine (B1216132) receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors. mdpi.comnih.gov

The neurotransmitter 5-HT, also known as serotonin, plays a role in smooth muscle contractility by increasing intracellular calcium levels through 5-HT2 receptors. nih.gov Experimental evidence showed that DIQ could reduce the contractile response induced by 5-HT. mdpi.comnih.gov Immunohistochemical analysis further revealed a significant reduction in the expression of 5-HT2A and 5-HT2B receptors in smooth muscle cells and neurons of the myenteric plexus in the presence of DIQ. mdpi.comnih.gov

Experimental ConditionEffect on Muscle ContractionReceptor Involvement
DIQ aloneInduces concentration-dependent contractions (1 μM - 100 μM)Muscarinic Acetylcholine Receptors (mAChRs), 5-Hydroxytryptamine (5-HT) Receptors
DIQ + 5-HTReduction in tonic component of DIQ-induced contraction by 61.5%5-HT Receptors
5-HT in presence of DIQContractile reaction of 5-HT reduced by 60.1%5-HT Receptors

NMDA Receptor Potentiation and Receptor Subtype Selectivity

A particularly interesting area of research is the ability of certain 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives to act as positive allosteric modulators (PAMs) of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are critical for excitatory neurotransmission in the brain. nih.gov

One such derivative, (+)-(3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)-methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone), known as (+)CIQ, was identified as the first selective PAM for GluN2C/GluN2D-containing NMDA receptors. nih.gov This selectivity is significant because allosteric modulators bind to less conserved regions of the receptor, allowing for greater subtype specificity compared to agonists that bind to the highly conserved agonist binding pocket. nih.gov While (+)CIQ itself has limitations due to low potency and solubility, its discovery has paved the way for the development of more potent and drug-like analogs. nih.gov

The GluN2D subunit is notably enriched in GABAergic inhibitory interneurons. nih.gov Enhancing the function of these interneurons through GluN2D modulation is a potential therapeutic strategy for neuropsychiatric conditions associated with diminished GABAergic inhibition. nih.gov

Anticonvulsant Properties (Focus on 1-aryl-6,7-dimethoxy-tetrahydroisoquinoline derivatives)

Derivatives of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been a subject of significant research for their potential anticonvulsant effects. Current time information in Bangalore, IN.nih.gov Studies have shown that these compounds can produce anticonvulsant effects in various animal models of epilepsy. nih.gov The design and synthesis of new analogs within this class are often guided by well-defined structure-activity relationship (SAR) information. Current time information in Bangalore, IN.nih.gov

Pharmacological evaluations have been conducted using models such as audiogenic seizures in Dilute Brown non-Agouti (DBA/2) mice. Current time information in Bangalore, IN.nih.gov In one study, a series of new 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines were synthesized and tested, leading to the identification of 2-acetyl-1-(4'-methylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline as a molecule with significant anticonvulsant activity. Current time information in Bangalore, IN.nih.gov

Further research into N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives compared their anticonvulsant activity with other AMPA/kainate receptor antagonists and the conventional antiepileptic drug diazepam. These compounds demonstrated protective action in audiogenic, maximal electroshock (MES), and pentylenetetrazol (PTZ) seizure models. nih.gov Notably, the derivative THIQ-10c, which has an acetyl group at the N-2 position and a chlorine atom on the C-1 phenyl ring, exhibited superior anticonvulsant activity and a longer duration of protective effects in DBA/2 mice. nih.gov These tetrahydroisoquinoline derivatives, along with 2,3-benzodiazepines, were also effective against seizures induced by kainate, AMPA, and ATPA, but not against NMDA-induced seizures. nih.gov

Table 1: Anticonvulsant Activity of Selected 1-aryl-6,7-dimethoxy-tetrahydroisoquinoline Derivatives

CompoundSubstituentsAnimal ModelObserved ActivityReference
2-acetyl-1-(4'-methylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolineN-acetyl, 1-(4'-methylphenyl)DBA/2 mice (audiogenic seizures)Significant anticonvulsant activity Current time information in Bangalore, IN.nih.gov
THIQ-10cN-acetyl, 1-(4'-chlorophenyl)Rodents (audiogenic, MES, PTZ seizures)High anticonvulsant activity and long-lasting protection nih.gov

Carbonic Anhydrase Inhibition

The 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold has also been explored for its potential to inhibit carbonic anhydrase (CA), an enzyme that is a target in the treatment of epilepsy. researchgate.net Researchers have synthesized series of 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides, incorporating the key structural features of anticonvulsant tetrahydroisoquinolines with a sulfonamide group known to inhibit CA. researchgate.net

These compounds were evaluated for their anticonvulsant properties in vivo against audiogenic seizures in DBA/2 mice and for their inhibitory activity in vitro against various CA isoforms. researchgate.net Some of the synthesized molecules demonstrated anticonvulsant properties that were superior to the established drug topiramate. researchgate.net However, their inhibitory activity against carbonic anhydrase was weak, and they showed low selectivity in enzymatic assays. researchgate.net

Heterocyclic compounds, including quinolines, are a major class of molecules investigated as carbonic anhydrase inhibitors (CAIs) for various therapeutic applications, including epilepsy and cancer. nih.govrti.org The primary challenge in this area is to achieve isoform-selective inhibition to minimize side effects, as clinically used CAIs like acetazolamide (B1664987) often lack this selectivity. nih.govrti.org Research continues to explore different heterocyclic scaffolds to design next-generation CAIs with improved efficacy and reduced side effects. nih.govrti.org

Anticancer and Multidrug Resistance (MDR) Reversal Activities

Kinase Inhibition (e.g., Axl Kinase, Src Kinase, Fibroblast Growth Factor Receptor)

The dimethoxy-dihydro-heterocycle scaffold is a feature in compounds designed to inhibit various protein kinases implicated in cancer. Axl, a receptor tyrosine kinase, is a promising target for anticancer therapies due to its association with malignancies and treatment resistance. wikipedia.org Derivatives of 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) and quinolone antibiotics have been developed as selective Axl kinase inhibitors. mdpi.comnih.gov One such quinolone derivative, compound 8i, demonstrated potent Axl inhibition with an IC50 value of 26 nM and a high degree of selectivity over other kinases. nih.gov

Fibroblast Growth Factor Receptors (FGFRs) are another class of receptor tyrosine kinases targeted in cancer therapy. mdpi.comnih.gov Researchers have developed potent and selective FGFR inhibitors based on a 5-hydrosulfonyl-5H-pyrrolo[2,3-b]pyrazine scaffold, which can accommodate dimethoxybenzene groups. mdpi.com One compound containing a 1,5-dichloro-2,4-dimethoxybenzene (B3053032) moiety showed picomolar inhibitory activity against FGFR1. mdpi.com

P-glycoprotein (P-gp) Inhibition and MDR Reversal Mechanisms

Multidrug resistance (MDR) is a major hurdle in cancer chemotherapy, often mediated by the overexpression of P-glycoprotein (P-gp), a transmembrane efflux pump. The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold is a "privileged" structure found in many potent, third-generation P-gp inhibitors like tariquidar (B1662512) and elacridar.

Numerous studies have focused on synthesizing derivatives of this scaffold to reverse P-gp-mediated MDR. For instance, structural modifications of the P-gp inhibitor WK-X-34, which contains the dimethoxy tetrahydroisoquinoline moiety, led to the discovery of the adamantane (B196018) derivative PID-9 with superior MDR reversal activity. The mechanism of these compounds involves the direct inhibition of the P-gp efflux function. In another study, a series of 42 novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives were synthesized, with compound 41 showing an outstanding ability to reverse MDR, being significantly more effective than a standard third-generation P-gp inhibitor.

Table 2: P-gp Inhibitory and MDR Reversal Activity of Selected Dimethoxy-Tetrahydroisoquinoline Derivatives

Compound/DerivativeScaffoldCell LineKey FindingsReference
PID-9Adamantane derivative of WK-X-34P-gp over-expressing cancer cellsIC50 = 0.1338 μM, RF = 78.6, exceeding verapamil (B1683045) and WK-X-34
Compound 416,7-dimethoxy-1,2,3,4-tetrahydroisoquinolineEca109/VCRReversal fold up to 467.7, surpassing standard P-gp inhibitors
Tetrahydroquinolinones with methyl pyridine (B92270) estersTetrahydroquinolinoneMES-SA/DX5Significantly increased rhodamine 123 accumulation

Antimicrobial and Antibacterial Potential

The 6,7-dimethoxyisoquinoline (B95607) framework is also present in compounds with demonstrated antimicrobial and antibacterial properties. For example, 3-phenylisoquinolines and their quaternary ammonium (B1175870) derivatives have been synthesized and evaluated against Staphylococcus aureus and Enterococcus faecalis, including multidrug-resistant strains (MRSA and VRE). Several of these derivatives showed activity against both MRSA and VRE, with the N-methyl quaternary ammonium derivatives generally exhibiting enhanced antibacterial activity.

In another study, new chalcones derived from 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile (B11878684) were synthesized and tested for their antimicrobial effects. Certain compounds from this series were identified as potent agents against E. coli, B. mycoides, and C. albicans. Specifically, compound 18b showed the lowest minimum inhibitory concentration (MIC) values against E. coli and B. mycoides.

Table 3: Antimicrobial Activity of Selected Dimethoxy-Dihydro-Heterocycle Derivatives

Compound ClassTarget OrganismsKey FindingsReference
3-Phenylisoquinolinium derivativesS. aureus (MSSA, MRSA), E. faecalis (VSE, VRE)Active against both MRSA and VRE. Potency influenced by lipophilicity.
Dihydropyrrolo[2,1-a]isoquinoline chalconesE. coli, B. mycoides, C. albicansCompounds 16c, 18b, and 18d were most potent against E. coli. Compounds 16b, 18b, and 18d were most potent against B. mycoides. Compounds 16b, 16c, and 18b were most potent against C. albicans.

Opioid Receptor Antagonism and Chiral Switch Studies

Tetrahydroquinoline and tetrahydroisoquinoline derivatives have been investigated as opioid receptor antagonists. nih.gov The term "chiral switch" refers to the development of a single enantiomer version of a drug that was previously marketed as a racemate, often to improve efficacy and reduce side effects. researchgate.net

In the context of opioid receptor antagonists, research has focused on synthesizing and evaluating specific stereoisomers of tetrahydroisoquinoline derivatives to understand their selectivity and potency. nih.gov For instance, a series of tetrahydroisoquinoline analogs were synthesized and evaluated for their in vitro opioid receptor antagonist properties. All the tested analogs acted as pure opioid receptor antagonists with no agonist activity. Compounds 1, 8, 9, 13, and 14 from this study were highly potent and selective for the kappa opioid receptor over the mu and delta opioid receptors.

Further studies have explored the synthesis of specific enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a compound related to simple isoquinoline (B145761) alkaloids. These stereoselective syntheses are crucial for developing drugs with improved therapeutic profiles. The development of single-enantiomer drugs from racemates is a significant strategy in medicinal chemistry to enhance pharmacological properties. researchgate.net

Table 4: Opioid Receptor Antagonist Activity of Selected Tetrahydroisoquinoline Derivatives

CompoundReceptor SelectivityPotency (Ke)Key FindingsReference
Compound 1Kappa > Mu > Delta6.80 nM (kappa)Pure opioid antagonist. nih.gov
Compound 2Kappa >> Mu, Delta0.14 nM (kappa)Highly potent and selective kappa opioid receptor antagonist. nih.gov
Compounds 1, 8, 9, 13, 14Kappa >> Mu, Delta0.058-0.64 nM (kappa)Highly potent and selective kappa opioid receptor antagonists with brain penetration.

Assessment of Enantiomer Activity and Potency

The spatial arrangement of atoms in a molecule can significantly impact its biological activity. In the realm of dimethoxy-dihydro-heterocycles, the separation and individual assessment of enantiomers—mirror-image isomers that are not superimposable—have been crucial in identifying more potent and selective agents.

For instance, in the development of multidrug resistance (MDR) inhibitors based on the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold, the evaluation of individual enantiomers is a key step. While many studies begin with a racemic mixture (an equal mixture of both enantiomers), subsequent chiral separation and testing often reveal that one enantiomer is significantly more active than the other. This was observed in the development of P-glycoprotein (P-gp) inhibitors, where specific stereoisomers exhibited superior MDR-reversing activity. nih.gov

The synthesis of optically pure 1,2,3,4-tetrahydroisoquinoline (B50084) carboxylic acids, which are important building blocks for pharmaceuticals, highlights the importance of controlling stereochemistry. mdpi.com Methods like the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization have been employed to achieve diastereoselective synthesis, yielding specific enantiomers of compounds like (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. mdpi.com

Role of Chiral Centers in Receptor Binding Interactions

Chiral centers, the carbon atoms responsible for the existence of enantiomers, play a pivotal role in how a molecule interacts with its biological target, such as a receptor or enzyme. The specific three-dimensional orientation of substituents around a chiral center dictates the molecule's ability to fit into a binding site.

In the context of 6,7-dimethoxy-3,4-dihydroquinoline derivatives, the introduction of a chiral center, often at the 1-position of the isoquinoline ring, is a common strategy to enhance biological activity. For example, in the design of P-gp modulators, the stereochemistry at the C1 position is critical for potent inhibition. nih.govfigshare.com Molecular docking studies have shown that the different spatial arrangements of enantiomers lead to distinct binding modes within the P-gp binding pocket, explaining the observed differences in their inhibitory potency.

The synthesis of chiral 1,2,3,4-tetrahydroisoquinolines and their evaluation as orexin (B13118510) receptor antagonists further underscore the importance of stereochemistry. nuph.edu.ua The specific configuration of the chiral center determines the antagonist's affinity and selectivity for the orexin 1 receptor. nuph.edu.ua

Antioxidant Properties and Mechanisms

While the primary focus of research on this compound derivatives has been on areas like MDR reversal and receptor modulation, some studies have touched upon their potential antioxidant properties. The dimethoxy-substituted aromatic ring is a structural feature that can contribute to antioxidant activity by donating a hydrogen atom or an electron to neutralize free radicals.

The mechanism of action for the antioxidant properties of related phenolic isoquinoline alkaloids often involves the scavenging of reactive oxygen species (ROS). This activity is influenced by the number and position of hydroxyl and methoxy (B1213986) groups on the aromatic ring. While direct and extensive studies on the antioxidant properties of this compound itself are not widely reported in the provided results, the chemical scaffold suggests a potential for such activity.

Structure-Activity Relationship (SAR) Delineation across Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, extensive SAR studies have been conducted to optimize their therapeutic effects, particularly as MDR modulators.

The modification of substituents on the this compound core has a profound impact on biological activity. Key areas of modification include the nitrogen atom of the dihydroquinoline ring and the C1 position.

In the pursuit of potent P-gp inhibitors, researchers have synthesized numerous derivatives with various substituents. nih.govnih.govfigshare.comresearchgate.net For example, a series of 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline derivatives were synthesized to explore the SAR for P-gp modulation. researchgate.net These studies revealed that the nature of the substituent on the phenethyl group and the type of linker connecting it to the isoquinoline core are critical for activity. Amide and ester derivatives with different methoxy-substituted aryl moieties showed high potency and selectivity for P-gp. researchgate.net

Further studies on 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives identified that the introduction of a 4-oxo-3,4-dihydrophthalazine-1-carboxamide (B2366203) group at the N2 position resulted in potent P-gp inhibitors. nuph.edu.ua In one study, a compound with this modification demonstrated an outstanding ability to reverse MDR, with a reversal fold of up to 467.7. nih.gov

The following table summarizes the effects of some substituent modifications on the P-gp inhibitory activity of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives:

Derivative Class Key Substituent Modification Observed Biological Activity Reference
2-Phenethyl-tetrahydroisoquinolinesAmide and ester groups with methoxy-substituted aryl moietiesPotent and selective P-gp inhibition researchgate.net
Tetrahydroisoquinolines4-oxo-3,4-dihydrophthalazine-1-carboxamide at N2Significant reversal of P-gp mediated MDR nih.gov
Biphenyl-conjugated tetrahydroisoquinolinesFurazan moieties linked via flexible alkyl chainsSub-nanomolar EC50 values for P-gp inhibition nih.govfigshare.com

As discussed in sections 5.5.1 and 5.5.2, stereochemistry is a critical factor that influences the pharmacological profile of this compound derivatives. The spatial orientation of atoms can affect not only the potency of a compound but also its selectivity for different biological targets.

For instance, the contractile activity of 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) on smooth muscle tissue is influenced by its stereochemistry. mdpi.comnih.gov The compound's ability to modulate muscarinic acetylcholine receptors and 5-hydroxytryptamine (5-HT) receptors is dependent on its three-dimensional structure, which dictates its interaction with these receptors. mdpi.comnih.gov

In the development of antibacterial agents targeting the FtsZ protein, 3-phenyl substituted 6,7-dimethoxyisoquinoline derivatives were investigated. nih.gov The stereochemistry of these compounds would be expected to play a role in their binding to the FtsZ protein and, consequently, their antibacterial efficacy.

The diastereoselective synthesis of tetrahydroisoquinoline-1-carboxylic acid derivatives further highlights the importance of controlling stereochemistry to achieve desired pharmacological outcomes. mdpi.com The specific stereoisomer obtained can exhibit different biological activities, making stereochemical control a crucial aspect of drug design and development for this class of compounds. mdpi.com

Analytical Characterization Methodologies in Academic Research

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 6,7-Dimethoxy-3,4-dihydroquinoline. These techniques rely on the interaction of the molecule with electromagnetic radiation to provide detailed information about its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: As a powerful tool for structural determination, NMR spectroscopy provides insight into the chemical environment of individual atoms. For derivatives and related structures of this compound, ¹H NMR and ¹³C NMR are crucial for confirming the arrangement of protons and carbon atoms within the molecule. For the related compound 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971), ¹H NMR spectra show characteristic signals for the methoxy (B1213986) groups as two intense singlets at 3.82 and 3.83 ppm, and a singlet for another proton at 3.95 ppm. researchgate.net The aromatic region typically displays signals for the carbon atoms of the aromatic ring between 109-148 ppm. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for both the analysis and purification of this compound. It is frequently used to determine the purity of the compound, with some commercial suppliers guaranteeing a purity of greater than 98.0%. tcichemicals.com In a patented one-pot synthesis method for the hydrochloride salt of 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741), HPLC analysis confirmed purities of 99.2%, 99.3%, and 99.7%, with the maximum single impurity being as low as 0.08%. google.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC-MS is instrumental in identifying and confirming the molecular weight of this compound and its derivatives. Documentation for the hydrochloride salt of the related compound, 6,7-Dimethoxy-3,4-dihydroisoquinoline, often includes LC-MS data. bldpharm.com

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that uses smaller particle sizes in the stationary phase to achieve higher resolution and faster analysis times. It is another technique for which analytical data is often available for related compounds, providing a high-throughput method for purity and stability studies. bldpharm.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of the related 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline shows main absorption bands at 2909, 2762, and 1612 cm⁻¹, which correspond to various vibrational modes of the molecule. researchgate.net

Table 1: Spectroscopic Data for this compound and Related Compounds

Spectroscopic Technique Compound Observed Signals/Properties Reference
¹H NMR 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Methoxy groups: 3.82 and 3.83 ppm (singlets); Other proton: 3.95 ppm (singlet) researchgate.net
¹³C NMR 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Aromatic carbons: 109-148 ppm researchgate.net
HPLC 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride Purity: >98.0% tcichemicals.com
HPLC 6,7-dimethoxy-3,4-dihydroisoquinoline Purity: 99.2% - 99.7% google.com
IR 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Main absorption bands: 2909, 2762, 1612 cm⁻¹ researchgate.net

Elemental Analysis for Compositional Verification

Table 2: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass Number of Atoms Total Mass Percentage Composition
Carbon C 12.011 11 132.121 69.09%
Hydrogen H 1.008 13 13.104 6.85%
Nitrogen N 14.007 1 14.007 7.32%
Oxygen O 15.999 2 31.998 16.73%
Total 191.23 100.00%

Purity Assessment Methodologies

Ensuring the purity of a compound is paramount for its use in further research applications. Methodologies for assessing the purity of this compound primarily involve chromatographic and titration techniques.

High-Performance Liquid Chromatography (HPLC): As mentioned previously, HPLC is a cornerstone for purity assessment. Commercial batches of 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride are often certified with a purity of over 98.0% as determined by HPLC. tcichemicals.com This technique allows for the separation and quantification of the main compound from any impurities that may be present from the synthesis or degradation processes.

Nonaqueous Titration: For the hydrochloride salt of 6,7-Dimethoxy-3,4-dihydroisoquinoline, nonaqueous titration is a cited method for purity determination. tcichemicals.com This type of titration is employed for the analysis of weakly acidic or basic substances in nonaqueous solvents. In the case of the hydrochloride salt, a basic titrant would be used to neutralize the acidic salt, thereby allowing for a quantitative assessment of its purity. Commercial specifications for this compound often indicate a purity of at least 98.0% by this method. tcichemicals.com

Table 3: Purity Assessment Data for 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride

Assessment Method Specified Purity Reference
HPLC >98.0% tcichemicals.com
Nonaqueous Titration min. 98.0 % tcichemicals.com

Q & A

Q. What are the common synthetic routes for preparing 6,7-Dimethoxy-3,4-dihydroquinoline, and how do reaction conditions affect yield?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, enaminone intermediates treated with polyphosphoric acid (PPA) at 140°C yield quinoline derivatives through intramolecular cyclization . Solvent choice (e.g., DMSO or methanol) and catalysts (e.g., potassium carbonate) significantly impact reaction efficiency. Optimization of temperature (140–160°C) and reaction time (5–8 hours) is critical to maximize yields (>70%) while minimizing side products .

Q. How is this compound characterized to confirm its structure and purity?

  • Methodological Answer : Structural confirmation relies on NMR (¹H/¹³C), mass spectrometry (MS) , and HPLC for purity assessment. For example, deuterated analogs (e.g., 6,7-D6-dimethoxy derivatives) require isotopic pattern analysis in MS to validate deuteration . Purity thresholds (>98%) are verified via reverse-phase HPLC using pharmacopeial standards (e.g., USP) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including gloves, goggles, and lab coats. Store the compound in a cool, dry place away from light to prevent degradation . In case of skin contact, wash immediately with soap and water; for inhalation exposure, move to fresh air and seek medical attention if irritation persists .

Advanced Research Questions

Q. What challenges arise in synthesizing bifunctional derivatives of this compound, and how can they be addressed?

  • Methodological Answer : Bifunctional derivatives face regioselectivity issues due to competing reactive sites. Strategies include protecting group chemistry (e.g., methoxy group protection with tert-butyldimethylsilyl) and catalytic asymmetric synthesis to control stereochemistry . Post-synthetic modifications, such as Suzuki-Miyaura coupling, enable selective functionalization .

Q. How does the choice of solvent and catalyst influence regioselectivity in substitution reactions of this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the C4 position, while protic solvents (e.g., ethanol) favor C2 reactivity. Catalysts like Pd/C facilitate hydrogenation of the quinoline ring to yield tetrahydro derivatives, which are critical for bioactivity studies .

Q. How should researchers resolve discrepancies in spectral data (e.g., NMR or MS) when characterizing derivatives?

  • Methodological Answer : Contradictions in spectral data may arise from tautomerism or impurities. Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous proton-carbon correlations. Cross-validate MS results with high-resolution techniques (HRMS) and compare against synthetic intermediates to trace anomalies .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

  • Methodological Answer : Use enzyme inhibition assays (e.g., fluorescence-based kinase assays) to screen for activity against targets like tyrosine kinases. For neuropharmacological studies, radioligand binding assays (e.g., dopamine receptor binding) quantify affinity. Cell viability assays (MTT) assess cytotoxicity in cancer models .

Q. How do physicochemical properties of this compound compare to tetrahydroisoquinoline analogs in drug design?

  • Methodological Answer : The dihydroquinoline core exhibits higher rigidity than tetrahydro analogs, influencing binding pocket compatibility. LogP calculations (e.g., via ChemDraw) show increased lipophilicity for dihydro derivatives, enhancing blood-brain barrier penetration. Substituent effects on solubility are quantified using shake-flask methods .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.